![molecular formula C15H15NO B5135075 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5135075.png)
5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol
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Overview
Description
5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol, also known as I-5, is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. I-5 is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, and its unique properties make it a promising candidate for a range of applications in the fields of pharmacology, biochemistry, and physiology.
Mechanism of Action
The mechanism of action of 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol is not fully understood, but it is believed to act through several different pathways. One of the main mechanisms of action is thought to be through the inhibition of certain enzymes that are involved in cancer cell growth. In addition, 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol are still being studied, but early research suggests that it has several beneficial effects on the body. In addition to its anti-cancer and neuroprotective properties, 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol for lab experiments is its potency and specificity. Because it has been found to have strong effects on cancer cells and other biological processes, it can be used in relatively small doses, which can save time and resources in the lab. However, one of the limitations of 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are several future directions for research on 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol. One area of interest is in the development of new cancer treatments based on 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol and related compounds. In addition, further research is needed to fully understand the mechanism of action of 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol and to identify other potential applications in the fields of pharmacology, biochemistry, and physiology. Finally, there is a need for more efficient and cost-effective synthesis methods for 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol and related compounds in order to facilitate their use in scientific research.
Synthesis Methods
The synthesis of 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol involves a multi-step process that typically starts with the reaction of indole with an aldehyde or ketone to form an intermediate compound. This intermediate is then subjected to a series of reactions, including cyclization and oxidation, to yield the final product. While there are several variations of the synthesis method, the most commonly used approach involves the use of palladium-catalyzed reactions.
Scientific Research Applications
5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of pharmacology, where 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol has been shown to have potent anti-cancer properties. In addition, 5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-propan-2-ylindeno[1,2-b]pyridin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10(2)15(17)12-7-4-3-6-11(12)14-13(15)8-5-9-16-14/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGAKSMYTWYVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2=C(C3=CC=CC=C31)N=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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